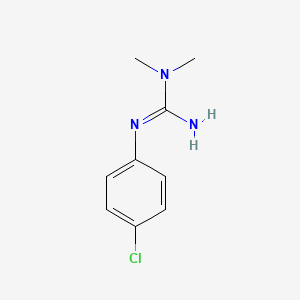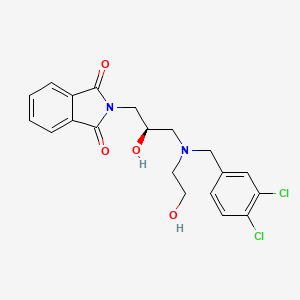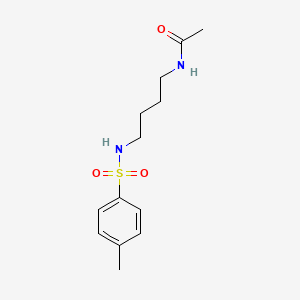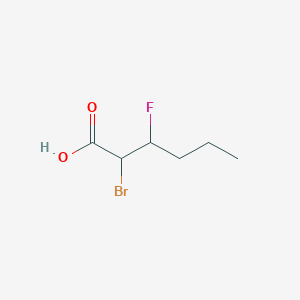
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a pyridinone ring attached to a fluorobenzoate moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with (2-oxo-1H-pyridin-3-yl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The pyridinone ring can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the pyridinone ring.
Reduction: Hydroxyl derivatives of the pyridinone ring.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
(2-oxo-1H-pyridin-3-yl) benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-oxo-1H-pyridin-3-yl) 4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
(2-oxo-1H-pyridin-3-yl) 4-methylbenzoate: Contains a methyl group, leading to different steric and electronic effects
Uniqueness: The presence of the fluorine atom in (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
71847-97-7 |
|---|---|
Formule moléculaire |
C12H8FNO3 |
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-3-8(4-6-9)12(16)17-10-2-1-7-14-11(10)15/h1-7H,(H,14,15) |
Clé InChI |
WMTPUFFKQYBPHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1)OC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)




![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)



![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

